N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-8(2)19-13(10(7)12(17)14-3)15-11(16)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWSUCCYOSFWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the use of sulfurizing agents like phosphorus pentasulfide and catalysts to facilitate the formation of the thiophene ring .
Chemical Reactions Analysis
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the thiophene ring.
Scientific Research Applications
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituted 2-Aminothiophene Derivatives
Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) shares structural similarities with the target compound, including a carboxamide group at the 3rd position and methyl substituents at the 4th/5th positions. However, the 2-position substituent differs:
- Compound 92a: Cyanoacetamido group.
- Target compound: Thiophene-2-carbonylamino group.
Dopamine D1 Receptor Modulators
CID 2862078 (6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) is a structural analog with a tetrahydrobenzothiophene core instead of a simple thiophene. Key differences:
- CID 2862078 : Rigid tetrahydrobenzothiophene core with a tert-butyl group.
- Target compound : Planar thiophene ring with N,4,5-trimethyl groups.
Functional Implications :
- The rigid core of CID 2862078 may enhance binding affinity to the D1 receptor’s allosteric site, while the target compound’s planar structure could favor different conformational interactions .
- Methyl groups in the target compound may improve metabolic stability compared to the bulky tert-butyl group in CID 2862078 .
Crystallographically Characterized Analogs
The crystal structure of 4,5-dimethyl-N-(2-methylphenyl)-2-{[(1E)-3,4,5-trimethoxyphenylmethylene]amino}thiophene-3-carboxamide (P22-174) reveals a bulky trimethoxyphenyl substituent at the 2-position. Comparatively:
- P22-174 : Steric hindrance from the trimethoxyphenyl group reduces solubility.
- Target compound: Thiophene-2-carbonylamino group balances steric bulk and solubility.
Physicochemical Properties :
- P22-174’s molecular packing involves π-π stacking of aromatic rings, whereas the target compound’s methyl groups may disrupt such interactions, favoring amorphous solid forms .
Functional and Physicochemical Comparisons
Antioxidant Activity vs. Receptor Binding
- Compounds with electron-donating groups (e.g., cyano in Compound 92a) show higher antioxidant activity, while thiophene-carbonylamino derivatives prioritize receptor binding due to balanced lipophilicity .
Molecular Weight and Solubility
- The target compound (estimated molecular weight ~375 g/mol) is lighter than CID 2886111 (C21H27N3O4S2, 449.6 g/mol), suggesting better bioavailability .
Key Research Findings
Substituent Effects : Polar groups (nitrile, carboxamide) enhance antioxidant activity, while aromatic substituents (thiophene, benzothiophene) optimize receptor interactions .
Structural Rigidity : Tetrahydrobenzothiophene cores improve binding specificity but may reduce synthetic accessibility compared to simple thiophenes .
Metabolic Stability : Methyl groups in the target compound likely confer better stability than tert-butyl or piperidinyl sulfonyl groups in analogs .
Biological Activity
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is a thiophene derivative with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on various studies and presents data in tables for clarity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄N₂O₂S₂
- Molecular Weight : 282.39 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound exhibits:
- Antimicrobial Activity : It inhibits the growth of various bacterial strains by disrupting their cell wall synthesis.
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
- Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes the biological activity findings from various studies:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer potential of this compound on human breast cancer cells (MCF-7), the compound demonstrated significant inhibitory effects on cell proliferation. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
A research study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To highlight its unique properties, a comparison with other thiophene derivatives is presented below:
| Compound Name | Type | Primary Activity |
|---|---|---|
| Suprofen | NSAID | Anti-inflammatory |
| Articaine | Local anesthetic | Analgesic |
| Tipepidine | Antitussive | Cough suppression |
| N,4,5-trimethyl... | Thiophene derivative | Antimicrobial, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
